Phosphorin

Vue d'ensemble

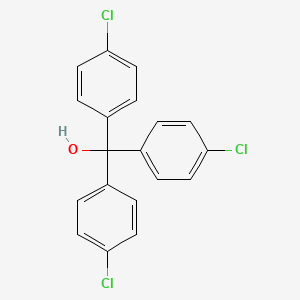

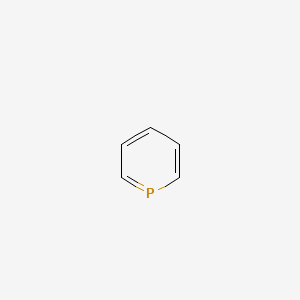

Description

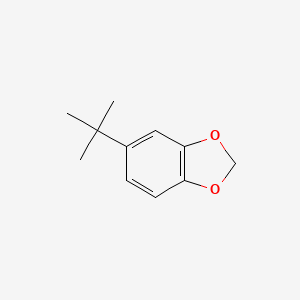

Phosphorin, also known as phosphinine or phosphabenzene, is a heavier element analog of pyridine, containing a phosphorus atom instead of an aza-moiety . It belongs to the phosphaalkene class and is a colorless liquid that is mainly of interest in research . Phosphorin is an air-sensitive oil but is otherwise stable when handled using air-free techniques .

Synthesis Analysis

Phosphorus-containing compounds have a huge synthetic potential because of their wide application in pharmaceuticals, biology, agrochemistry, organic synthesis, and materials science . The generation of phosphinyl or phosphonyl radicals and their addition to unsaturated compounds is an efficient method for C–P bond formation . The most used method for the synthesis of phosphorus-based phosphors are the solid-state synthesis, the combustion method, the aqueous solutions techniques (sol–gel, co-precipitation and hydrothermal methods), and the molten salts method .

Molecular Structure Analysis

Phosphorin is a planar aromatic compound with 88% of aromaticity of that of benzene . The P–C bond length is 173 pm and the C–C bond lengths center around 140 pm and show little variation .

Chemical Reactions Analysis

Phosphorin undergoes electrophilic substitution reactions like ordinary aromatic compounds: bromination, acylation, and so on . There are tests to identify phosphate ion in qualitative analysis. Some metal phosphates are soluble in water and some are not . Physical characteristics such as precipitating, color changes, vapor emissions and etc. are observed when PO 43- ion is tested .

Physical And Chemical Properties Analysis

Phosphorin is a colorless liquid that is mainly of interest in research . It is an air-sensitive oil but is otherwise stable when handled using air-free techniques . Physical properties such as hardness, topography and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Applications De Recherche Scientifique

Fluorinated Phosphorene

Fluorinated phosphorene (FP) demonstrates unique morphological and optical characteristics due to its tunable direct and moderate band-gap along with high carrier mobility. FP shows enhanced air stability and excellent photothermal stability, making it suitable for applications in nanophotonics (Tang et al., 2017).

Phosphorinanes as Ligands in Cross-Coupling Chemistry

Phosphorinanes, a class of phosphine ligand, are utilized in organopalladium cross-coupling chemistry. They are inexpensive, permit steric and electronic fine-tuning, and have applications in Suzuki, Sonogashira, ketone arylation, and aryl amination reactions (Brenstrum et al., 2006).

Phosphorene in Various Applications

Phosphorene's widely tunable band gap, strong in-plane anisotropy, and high carrier mobility find applications in electronics, optoelectronics, spintronics, sensors, actuators, thermoelectrics, and energy conversion/storage devices (Akhtar et al., 2017).

Phosphorene in Electronics and Optoelectronics

Phosphorene's anisotropic electronic, transport, optoelectronic, thermoelectric, and mechanical properties make it a promising material for nanodevice applications. Challenges include surface degradation effects and nonscalable fabrication techniques (Kou et al., 2015).

Phosphorene in Sensing Applications

Phosphorene, due to its high surface-to-volume ratio and “puckered” lattice structure, is advantageous in sensing applications like gas sensing, humidity sensing, photo-detection, bio-sensing, and ion sensing (Yang et al., 2018).

Phosphorene in Energy Conversion and Storage Devices

Phosphorene’s large interlayer spacing (0.53 nm) allows for the intercalation/deintercalation of larger ions, making it potential for high electrochemical performance in lithium ion batteries, sodium ion batteries, supercapacitors, photovoltaic devices, water splitting, photocatalytic hydrogenation, oxygen evolution, and thermoelectric generators (Pang et al., 2018).

Phosphorene: Theory to Applications

Phosphorene's mechanical, electronic, and optical properties are fundamental to its implementation in various devices. Its fabrication techniques and the theoretical and experimental findings are crucial for advancing its applications (Carvalho et al., 2016).

Phosphorene in Fluoride Immobilization

Phosphogypsum-based cemented paste backfill (CPB) using phosphorene shows potential in fluoride immobilization, addressing environmental concerns related to fluoride leachability (Chen et al., 2021).

Phosphorescence Studies

Phosphorescence, a key property of molecules, is crucial for understanding electronic molecular structure. It's significant for applications in organic light-emitting diodes (OLEDs), photovoltaic cells, chemical sensors, and bioimaging (Baryshnikov et al., 2017).

Phosphorene in Advanced Applications

Phosphorene's chemical, physical, and electronic properties make it suitable for applications like transistors, batteries, photovoltaics, and potentially next-generation PV cells (Batmunkh et al., 2016).

Phosphorin in Agricultural Applications

Phosphorin, a P-dissolving bacteria, is used to improve the use efficiency of P from soil and phospho-gypsum, enhancing grain yield production in maize (Fahmi & Abbas, 2012).

Biological Applications of Phosphinic Acid Derivatives

Phosphinic acid derivatives have applications in synthetic organic and biological fields, with significant applications in medicinal chemistry like Zn-metalloprotease inhibitors and drug applications (Abdou, 2020).

Phosphor Preparation Methods

Phosphor, as a light-emitting material, has diverse applications in scientific research and other areas. Its preparation methods include high-temperature solid-phase synthesis, microwave synthesis, sol-gel method, co-precipitation method, and combustion method (Feng-qia, 2015).

Phosphorene's Computational Studies

Computational studies on phosphorene reveal its mechanical, electronic, thermal, and optical properties, providing insights for applications in electronics, optoelectronics, thermoelectrics, catalysis, and energy storage (Jing et al., 2016).

Phosphorene as Electrode Material for Electrochemical Energy Storage

Few-layer phosphorene is a promising electrode material for electrochemical energy storage systems like Li-ion batteries, Na-ion batteries, K-ion batteries, Li-S batteries, and supercapacitors (Tao et al., 2019).

Orientations Futures

Phosphorin is experiencing a renaissance in the post-graphene era, thanks to recent advancements in the scaling-down of black phosphorus, amorphous red phosphorus, violet phosphorus, and fibrous phosphorus . Diverse classes of low-dimensional sheets, ribbons, and dots of EPMs with intriguing properties have been produced . The nanostructured EPMs featuring tunable bandgaps, moderate carrier mobility, and excellent optical absorption have shown great potential in energy conversion, energy storage, and environmental remediation .

Propriétés

IUPAC Name |

phosphinine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5P/c1-2-4-6-5-3-1/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQNIRQQBJCMQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=PC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183096, DTXSID80852781 | |

| Record name | Phosphorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phosphacyclohexa-2,4,5-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80852781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphorin | |

CAS RN |

289-68-9, 577782-41-3 | |

| Record name | Phosphorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphate-binding proteolipid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000289689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phosphacyclohexa-2,4,5-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80852781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHORINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8TY55D4JJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

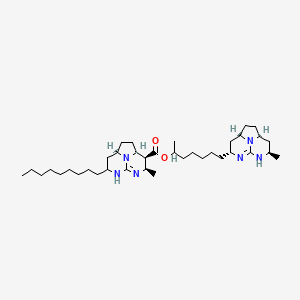

![N-[2-[[2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide](/img/structure/B1216879.png)

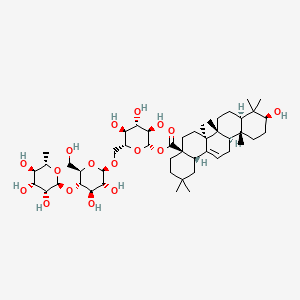

![4-Chloro-6-[12-(6-chloro-5-formyl-2-methylsulfanyl-pyrimidin-4-yl)-3,12-diaza-6,9-diazoniadispiro[5.2.5^{9}.2^{6}]hexadecan-3-yl]-2-methylsulfanyl-pyrimidine-5-carbaldehyde](/img/structure/B1216882.png)

![N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide](/img/structure/B1216896.png)